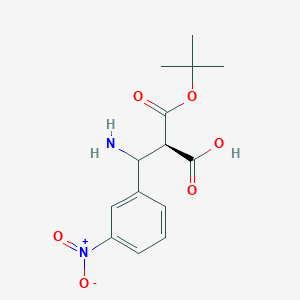![molecular formula C11H13ClN4O B13925834 6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine is an organic compound with a complex structure. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-b]pyridines: These compounds have a similar bicyclic structure but may have different substituents at various positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
4-(6-chloro-2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-8-7-16-11(13-8)9(6-10(12)14-16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
InChI Key |
DJCLEMQTAZSIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



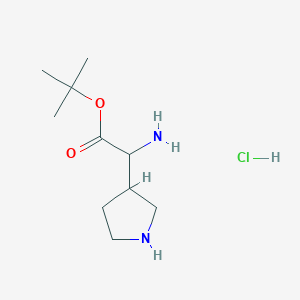
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
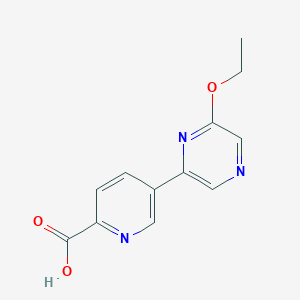

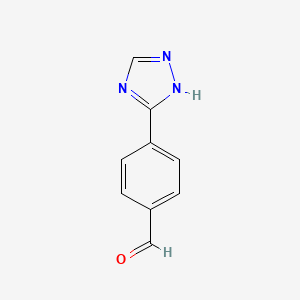

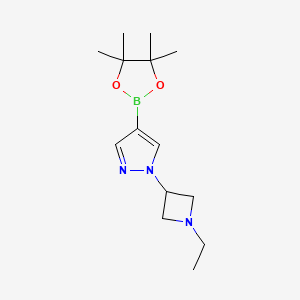
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)

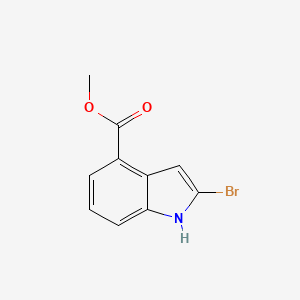
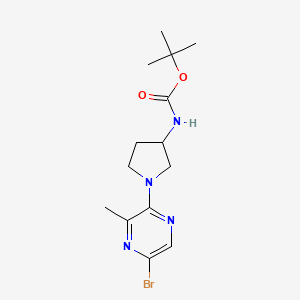
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
